molecular formula C7H5FN2 B1343682 5-Fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 887570-96-9

5-Fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1343682
CAS No.: 887570-96-9
M. Wt: 136.13 g/mol
InChI Key: VFMNGOFEWIVDMH-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrrolo[3,2-b]pyridine ring system. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound has been shown to inhibit the activity of FGFRs, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, this compound interacts with other proteins involved in cellular metabolism and gene expression, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound inhibits the proliferation and induces apoptosis by targeting FGFRs . This inhibition leads to a decrease in cell migration and invasion, making it a potential therapeutic agent for cancer treatment . Moreover, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptor . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and metabolite levels within the cell . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoropyridine with a suitable pyrrole derivative. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated heterocycles with biological macromolecules. It is also employed in the design of enzyme inhibitors and receptor modulators .

Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases. These derivatives act as inhibitors of specific enzymes and receptors involved in disease pathways .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its fluorinated structure enhances the bioactivity and stability of these agrochemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the ATP-binding site of fibroblast growth factor receptors (FGFRs), preventing the phosphorylation and activation of the receptor. This inhibition disrupts the downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity to molecular targets compared to its analogs. For instance, the presence of fluorine at the 5-position in this compound provides better inhibitory activity against FGFRs compared to other fluorinated pyrrolopyridines .

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMNGOFEWIVDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646433
Record name 5-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-96-9
Record name 5-Fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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